
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is a derivative of naphthoquinone, a class of organic compounds known for their diverse biological activities This compound is characterized by the presence of two carbonyl groups at the 1,4-positions of the naphthalene ring, with additional ethoxy and hydroxy substituents at the 7 and 2 positions, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- typically involves the following steps:
Starting Material: The synthesis begins with 1,4-naphthoquinone as the starting material.
Hydroxylation: The hydroxyl group at the 2-position can be introduced via a hydroxylation reaction using hydrogen peroxide in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction times. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions include various substituted naphthoquinones and hydroquinones, which can exhibit different biological activities and chemical properties.
Applications De Recherche Scientifique
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in redox reactions.
Biology: Studied for its potential as an antimicrobial and antifungal agent due to its ability to generate reactive oxygen species.
Medicine: Investigated for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species such as superoxide anions and hydrogen peroxide. These reactive species can cause oxidative damage to cellular components, leading to cell death. The compound’s ability to interact with cellular thiols and disrupt redox homeostasis further contributes to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-: Known for its use in traditional medicine and as a dye.
2-Methyl-1,4-naphthalenedione (Menadione): A synthetic form of vitamin K with anticoagulant properties.
2-Bromo-1,4-naphthalenedione: Exhibits strong antimicrobial activity.
Uniqueness
1,4-Naphthalenedione, 7-ethoxy-2-hydroxy- is unique due to the presence of both ethoxy and hydroxy groups, which enhance its solubility and reactivity
Propriétés
Numéro CAS |
58472-31-4 |
|---|---|
Formule moléculaire |
C12H10O4 |
Poids moléculaire |
218.20 g/mol |
Nom IUPAC |
7-ethoxy-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C12H10O4/c1-2-16-7-3-4-8-9(5-7)12(15)11(14)6-10(8)13/h3-6,13H,2H2,1H3 |
Clé InChI |
UJTRHNANWJGQHK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC2=C(C=C1)C(=CC(=O)C2=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-fluoro-N,N,4-trimethylspiro[3,4-dihydroquinoline-2,1'-cyclopentane]-1-carboxamide](/img/structure/B14144851.png)
![4-[2-[3,5-Bis[2-(2,6-dipyridin-2-ylpyridin-4-yl)ethynyl]phenyl]ethynyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14144853.png)
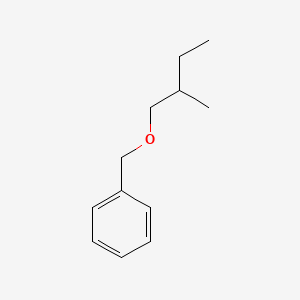

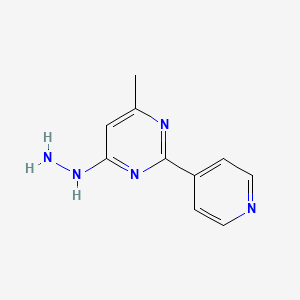
![2-[[(1-Tert-butylbenzimidazol-5-yl)amino]methyl]phenol](/img/structure/B14144878.png)
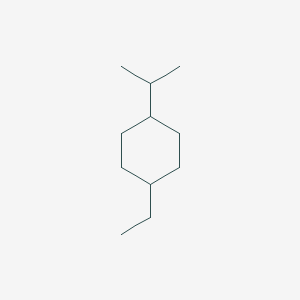
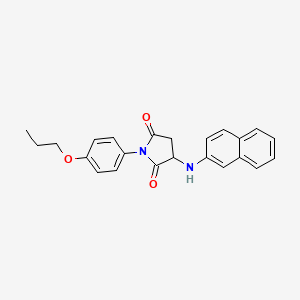
![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)
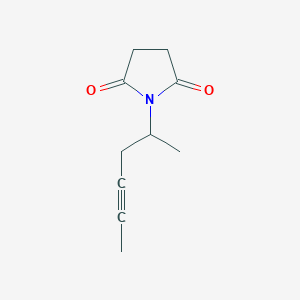
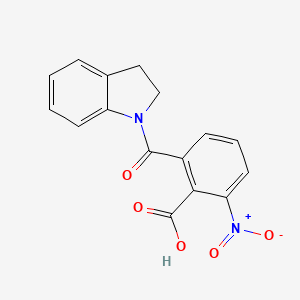
![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)
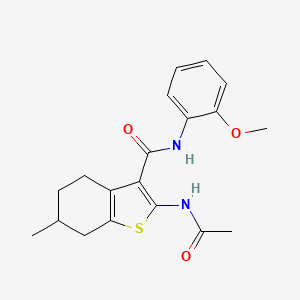
![Morpholine, 2-[(4-methoxyphenyl)methoxy]-](/img/structure/B14144953.png)
